molecular formula C13H15ClN2 B15222250 1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine

1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine

Cat. No.: B15222250
M. Wt: 234.72 g/mol
InChI Key: KNYYAGGOOSTRGG-UHFFFAOYSA-N
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Description

1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a cyclopropanamine group attached to an indole ring, which is further substituted with a chlorine atom at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Indole oxides.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives.

Mechanism of Action

The mechanism of action of 1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(5-Fluoro-1H-indol-3-yl)ethyl)cyclopropanamine
  • 1-(2-(5-Bromo-1H-indol-3-yl)ethyl)cyclopropanamine
  • 1-(2-(5-Methyl-1H-indol-3-yl)ethyl)cyclopropanamine

Uniqueness

1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine is unique due to the presence of the chlorine atom at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]cyclopropan-1-amine

InChI

InChI=1S/C13H15ClN2/c14-10-1-2-12-11(7-10)9(8-16-12)3-4-13(15)5-6-13/h1-2,7-8,16H,3-6,15H2

InChI Key

KNYYAGGOOSTRGG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCC2=CNC3=C2C=C(C=C3)Cl)N

Origin of Product

United States

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